molecular formula C30H25OSi B12637533 {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl CAS No. 920985-14-4

{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl

Cat. No.: B12637533
CAS No.: 920985-14-4
M. Wt: 429.6 g/mol
InChI Key: OAFURWDQSFQIRA-UHFFFAOYSA-N
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Description

{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a diphenylsilyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl typically involves the reaction of 4-(naphthalen-2-yl)phenol with diphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions with moisture or oxygen. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using larger reaction vessels, and employing automated systems for mixing and purification. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyl or carbonyl groups, while reduction can yield alcohols or amines. Substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl exerts its effects is largely dependent on its chemical structure. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved would depend on the context of its application, such as in catalysis or as a material component.

Comparison with Similar Compounds

Similar Compounds

  • {1-[4-(Naphthalen-2-yl)phenyl]methoxy}(diphenyl)silyl
  • {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(triphenyl)silyl
  • {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(dimethyl)silyl

Uniqueness

{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl is unique due to its specific combination of a naphthalene ring, a phenyl group, and a diphenylsilyl moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in material science and organic synthesis. The presence of the diphenylsilyl group also enhances its stability and reactivity compared to similar compounds with different substituents.

Properties

CAS No.

920985-14-4

Molecular Formula

C30H25OSi

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C30H25OSi/c1-23(31-32(29-12-4-2-5-13-29)30-14-6-3-7-15-30)24-16-18-26(19-17-24)28-21-20-25-10-8-9-11-27(25)22-28/h2-23H,1H3

InChI Key

OAFURWDQSFQIRA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)O[Si](C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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